molecular formula C25H28N4O2 B2407032 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890620-43-6

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2407032
CAS No.: 890620-43-6
M. Wt: 416.525
InChI Key: BWTLVTYHAQFLLX-UHFFFAOYSA-N
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Description

The compound “N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidin-7-amine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring. The molecule also contains a phenyl ring and two methoxy groups, which are electron-donating substituents .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the methoxy groups and the phenyl ring could potentially influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the methoxy groups and the phenyl ring could potentially influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and electron distribution could affect properties like its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, involves the condensation of aminopyrazoles with carboxamides and aromatic aldehydes. These synthetic pathways often employ conditions like the presence of iodine or cyclization reactions to achieve the desired pyrazolopyrimidines derivatives, which are then further functionalized through reactions with ethyl chloroacetate or alcohol to generate a variety of substituted compounds (Rahmouni et al., 2016). The crystal structure and synthesis of closely related compounds reveal insights into their molecular configurations and potential for further chemical modifications (Lu Jiu-fu et al., 2015).

Biological Activities

Pyrazolo[1,5-a]pyrimidines and their derivatives exhibit a range of biological activities. For instance, they have been investigated for their inhibitory activity against cyclic GMP phosphodiesterases, which is relevant for therapeutic applications in cardiovascular diseases (B. Dumaitre & N. Dodic, 1996). Furthermore, these compounds have been explored for their antitumor and antimicrobial properties, highlighting their potential in cancer therapy and infection control (S. Riyadh, 2011).

Anticancer and Anti-inflammatory Applications

Some pyrazolo[1,5-a]pyrimidine derivatives have been specifically synthesized to assess their anticancer and anti-5-lipoxygenase activities. These compounds have shown promise in inhibiting cancer cell growth and inflammation, indicating their potential utility in developing new therapeutic agents for treating cancer and inflammatory diseases (A. Rahmouni et al., 2016).

Future Directions

The study of this compound could potentially contribute to various fields, including medicinal chemistry, materials science, and chemical biology. Future research could focus on exploring its synthesis, properties, and potential applications .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-5-20-24(19-9-7-6-8-10-19)25-27-17(2)15-23(29(25)28-20)26-14-13-18-11-12-21(30-3)22(16-18)31-4/h6-12,15-16,26H,5,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTLVTYHAQFLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NCCC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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